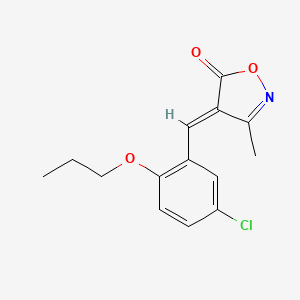![molecular formula C23H16FN3O3S B11605922 (5Z)-2-(4-ethoxyphenyl)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11605922.png)
(5Z)-2-(4-ethoxyphenyl)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-2-(4-ETHOXYPHENYL)-5-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluorophenyl group, and a furan ring, all connected through a triazolothiazole core. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-ETHOXYPHENYL)-5-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazolothiazole Core: This is achieved through a cyclization reaction involving a thioamide and a hydrazine derivative under acidic conditions.
Introduction of the Furan Ring: The furan ring is introduced via a condensation reaction with an appropriate aldehyde.
Attachment of the Ethoxyphenyl and Fluorophenyl Groups: These groups are introduced through electrophilic aromatic substitution reactions, using ethoxybenzene and fluorobenzene as starting materials.
Industrial Production Methods
For large-scale production, the synthesis is optimized to ensure high yield and purity. This involves:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst concentrations are carefully controlled.
Purification Techniques: Techniques such as recrystallization, column chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(4-ETHOXYPHENYL)-5-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced triazolothiazole derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(5Z)-2-(4-ETHOXYPHENYL)-5-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (5Z)-2-(4-ETHOXYPHENYL)-5-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in key biological processes.
Pathways Involved: It modulates signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
(5Z)-2-(4-ETHOXYPHENYL)-5-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: can be compared with other triazolothiazole derivatives:
Similar Compounds: Compounds like .
Uniqueness: The presence of the ethoxyphenyl and fluorophenyl groups imparts unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C23H16FN3O3S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(5Z)-2-(4-ethoxyphenyl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H16FN3O3S/c1-2-29-17-9-5-15(6-10-17)21-25-23-27(26-21)22(28)20(31-23)13-18-11-12-19(30-18)14-3-7-16(24)8-4-14/h3-13H,2H2,1H3/b20-13- |
InChI Key |
RMUSOROLNVWZLF-MOSHPQCFSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)F)/SC3=N2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)F)SC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B11605851.png)
![N-(4-methoxyphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B11605852.png)
![(5Z)-5-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11605861.png)
![N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]propanamide](/img/structure/B11605863.png)
![(7Z)-3-(3-fluorophenyl)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11605875.png)
![(3aS,4R,9bR)-4-(3-bromo-4,5-dimethoxyphenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11605882.png)
![6,10-dioxo-7H,9H,11bH,6aH-1,3-thiazolino[5',4'-6,5]thiino[3,4-c]chromane-7-car boxylic acid](/img/structure/B11605883.png)
![2-Methoxyethyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11605904.png)
![4-(4-methoxyphenyl)-5-(3-methylbutylsulfanyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11605908.png)
![4-[(4-methoxybenzyl)amino]-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11605910.png)
![(5E)-1-(3-fluorophenyl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11605916.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11605917.png)
![2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B11605919.png)
